N,N,N'-Triphenyl-p-phenylenediamine
Overview
Description
N,N,N'-Triphenyl-p-phenylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N,N,N’-Triphenyl-p-phenylenediamine, also known as 4-Anilinotriphenylamine, primarily targets redox-active amine groups . These groups play a crucial role in the compound’s function as a cathode material for dual-ion batteries .
Mode of Action
The compound interacts with its targets through a redox reaction . This interaction enables a theoretical specific capacity of 209 mA h g−1, which is much higher than that of all other materials of this family reported so far .
Biochemical Pathways
The compound affects the energy storage and release pathways in dual-ion batteries . The downstream effects include promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities of 97, 94, and 63 mA h g−1 in lithium, sodium, and potassium half-cells, respectively .
Pharmacokinetics
The compound demonstrates a high density of redox-active amine groups, contributing to its high specific capacity .
Result of Action
The molecular and cellular effects of the compound’s action are reflected in its performance in batteries. A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C (full charge and discharge takes 36 seconds only), which is, to the best of our knowledge, the highest battery capacity reported so far for such high current densities . The compound also showed promising stability reflected in 67% capacity retention after 5000 charge–discharge cycles .
Properties
IUPAC Name |
1-N,4-N,4-N-triphenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQFHFNWMCLWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941378 | |
Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19606-98-5 | |
Record name | N,N,N'-Triphenyl-4-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N'-Triphenyl-1,4-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N,N'-Triphenyl-p-phenylenediamine significant in the context of diphenylamine usage?
A1: this compound is a concerning impurity found in commercially available diphenylamine. This is particularly significant because research has shown that this specific impurity induces polycystic kidney disease in rats. [] This finding highlights the importance of purifying diphenylamine for applications where its purity is crucial, especially in research and manufacturing processes.
Q2: How is this compound formed in commercial diphenylamine?
A2: The research indicates that this compound can form during the heating of diphenylamine. [] This suggests that the impurity may arise as a byproduct during the production or storage of diphenylamine, particularly if exposed to elevated temperatures.
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